molecular formula C20H15ClN2O B2597251 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 339109-91-0

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2597251
CAS No.: 339109-91-0
M. Wt: 334.8
InChI Key: SSZXOHILUAJFIY-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with malononitrile in the presence of a base to yield the desired pyridinecarbonitrile compound. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Uniqueness

6-(4-Chlorophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O/c1-14-2-4-15(5-3-14)13-23-19(11-8-17(12-22)20(23)24)16-6-9-18(21)10-7-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZXOHILUAJFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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